Nilotinib-d6
Nilotinib-d6
Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib (Item No. 10010422) by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl).
Brand Name:
Vulcanchem
CAS No.:
1268356-17-7
VCID:
VC0125709
InChI:
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Molecular Formula:
C28H22F3N7O
Molecular Weight:
535.564
Nilotinib-d6
CAS No.: 1268356-17-7
Reference Standards
VCID: VC0125709
Molecular Formula: C28H22F3N7O
Molecular Weight: 535.564
CAS No. | 1268356-17-7 |
---|---|
Product Name | Nilotinib-d6 |
Molecular Formula | C28H22F3N7O |
Molecular Weight | 535.564 |
IUPAC Name | 2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide |
Standard InChI | InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D |
Standard InChIKey | HHZIURLSWUIHRB-AGINCAKFSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Appearance | Assay:≥99% deuterated forms (d1-d6)A solid |
Description | Nilotinib-d6 contains three deuterium atoms located on the phenyl group and three deuterium atoms located on the methyl group. It is intended for use as an internal standard for the quantification of nilotinib (Item No. 10010422) by GC- or LC-MS. Nilotinib is a second generation tyrosine kinase inhibitor that potently inhibits Bcr/Abl tyrosine kinase and is effective in the treatment of chronic myeloid leukemia (MLL) or Philadelphia chromosome acute lymphoblastic leukemia (Ph Nilotinib is ~20-fold more potent than imatinib in inhibiting both wild-type and mutant Bcr/Abl (e.g., IC50 = 15 versus 280 nM, respectively, for wild-type Bcr/Abl). |
Synonyms | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6; Tasigna-d6; |
PubChem Compound | 131667930 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume